N,N-diethyl-N'-nitroguanidine
CAS No.: 131748-99-7
Cat. No.: VC13989316
Molecular Formula: C5H12N4O2
Molecular Weight: 160.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 131748-99-7 |
|---|---|
| Molecular Formula | C5H12N4O2 |
| Molecular Weight | 160.17 g/mol |
| IUPAC Name | 1,1-diethyl-3-nitroguanidine |
| Standard InChI | InChI=1S/C5H12N4O2/c1-3-8(4-2)5(6)7-9(10)11/h3-4H2,1-2H3,(H2,6,7) |
| Standard InChI Key | YXHKPIUNCVPYDB-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)C(=N)N[N+](=O)[O-] |
Introduction
Structural Characteristics and Nomenclature
N,N-Diethyl-N'-nitroguanidine belongs to the nitroguanidine family, which features a guanidine backbone (a triamine structure with three nitrogen atoms) modified by nitro (-NO₂) and alkyl substituents. The compound's systematic name reflects the substitution pattern: the two ethyl groups are bound to two distinct nitrogen atoms of the guanidine core, while the nitro group occupies the remaining nitrogen . This arrangement distinguishes it from simpler nitroguanidines like α-nitroguanidine (CAS 556-88-7), which lacks alkyl substituents . The presence of ethyl groups introduces steric and electronic effects that influence reactivity, solubility, and stability compared to unsubstituted analogs.
Synthesis Pathways and Reaction Mechanisms
Nitramine Alkylation and Chloroethyl Intermediates
Physicochemical Properties (Inferred from Analogous Compounds)
While direct measurements for N,N-diethyl-N'-nitroguanidine are unavailable, data from structurally similar compounds permit reasonable estimations:
*Estimated based on increased alkyl chain length reducing crystalline lattice energy compared to shorter-chain analogs.
The compound likely exhibits limited aqueous solubility due to hydrophobic ethyl groups, with potential reactivity at the nitro and guanidine functionalities. Infrared spectroscopy would show characteristic NO₂ asymmetric stretching near 1550 cm⁻¹ and symmetric stretching near 1350 cm⁻¹, similar to other nitroguanidines .
Reactivity and Decomposition Pathways
Acid-Catalyzed Degradation
Like MNNG and chloroethyl nitroguanidines , N,N-diethyl-N'-nitroguanidine is expected to undergo acid-mediated decomposition. Proposed pathways include:
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N-Nitro group hydrolysis: Protonation of the nitro group followed by nucleophilic attack by water, yielding diethylguanidine and nitric acid .
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Cyclization reactions: Intramolecular attack by adjacent amino groups on electrophilic centers, forming heterocyclic products analogous to 1-nitro-2-diethylamino-2-imidazoline observed in related systems .
Thermal Decomposition
Thermogravimetric analysis of MNNG shows rapid decomposition above 120°C with gas evolution . For the diethyl analog, the higher molecular weight and increased alkyl substitution likely raise the decomposition onset temperature to ~150°C. Primary decomposition products may include:
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Ethylene (from β-hydrogen elimination)
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Nitrogen oxides (NOₓ)
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Carbonyl compounds (e.g., ethyl isocyanate)
Research Gaps and Future Directions
The absence of direct experimental data on N,N-diethyl-N'-nitroguanidine highlights several research priorities:
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Synthesis optimization: Development of reproducible routes with characterization by NMR (¹H, ¹³C) and high-resolution mass spectrometry.
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Thermal analysis: DSC/TGA studies to map decomposition kinetics and identify safe processing temperatures.
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Biological screening: In vitro assays for mutagenicity (Ames test) and enzyme inhibition potential.
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Applications testing: Evaluation as a high-nitrogen fertilizer component or slow-release ethylating agent.
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